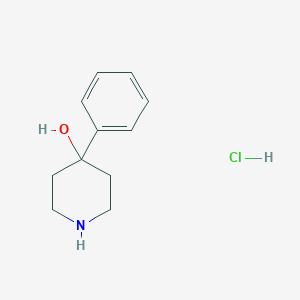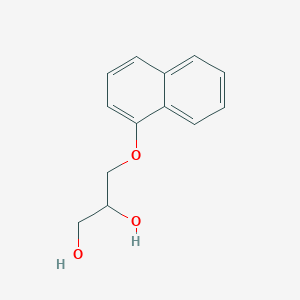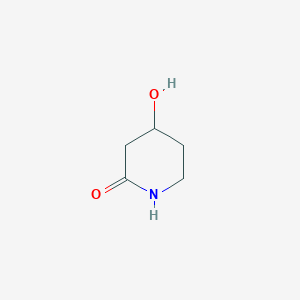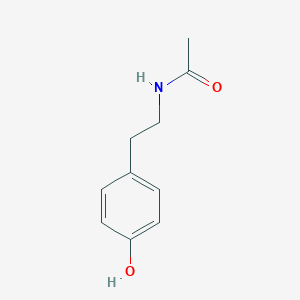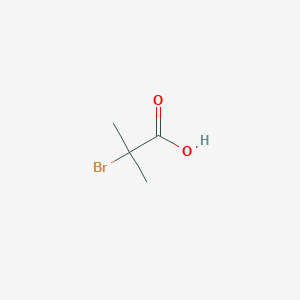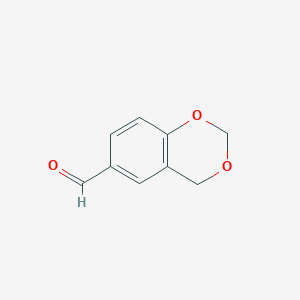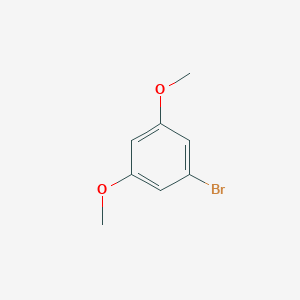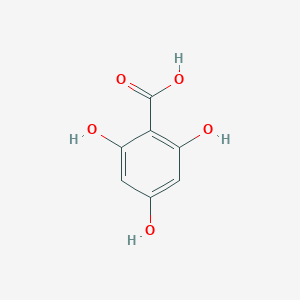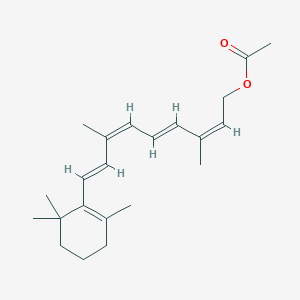
9-cis,13-cis-Retinol 15-Acetate
Overview
Description
13-cis-Retinyl acetate is an active isomer of Retinyl acetate, a metabolite of vitamin A. It is a derivative of retinoic acid and plays a crucial role in various biological processes. Retinoids, including 13-cis-Retinyl acetate, are essential for vision, cellular differentiation, and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-Retinyl acetate typically involves the isomerization of all-trans-Retinyl acetate. This process can be achieved through photoisomerization, where light induces the conversion of the all-trans form to the 13-cis form . The reaction conditions often include the use of solvents like methanol and the presence of antioxidants to prevent degradation.
Industrial Production Methods: Industrial production of 13-cis-Retinyl acetate involves large-scale synthesis using similar isomerization techniques. The process is optimized for high yield and purity, often employing advanced chromatographic techniques for separation and purification .
Chemical Reactions Analysis
Types of Reactions: 13-cis-Retinyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine.
Major Products: The major products formed from these reactions include different isomers of retinoic acid and other retinoid derivatives, which have significant biological activities .
Scientific Research Applications
13-cis-Retinyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various retinoid compounds.
Biology: It plays a role in cell differentiation and proliferation studies.
Mechanism of Action
The mechanism of action of 13-cis-Retinyl acetate involves its conversion to 13-cis-retinoic acid, which then interacts with nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions regulate gene transcription, influencing cellular processes like differentiation, proliferation, and apoptosis . The compound’s effects on the skin, for example, are due to its ability to modulate the expression of genes involved in keratinocyte differentiation and sebum production .
Comparison with Similar Compounds
- All-trans-Retinyl acetate
- 9-cis-Retinyl acetate
- Retinol
- Retinal
- All-trans-Retinoic acid
- 13-cis-Retinoic acid
Comparison: 13-cis-Retinyl acetate is unique due to its specific isomeric form, which influences its biological activity and stability. Compared to all-trans-Retinyl acetate, the 13-cis form has different pharmacokinetics and is less prone to degradation. This makes it particularly useful in applications where stability and prolonged activity are desired .
Properties
IUPAC Name |
[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNJRVVDBSJHIZ-VEKRBDQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/COC(=O)C)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


